Cas no 83067-20-3 (5-(tert-Butyldimethylsilyloxy)-1-pentanol)

5-(tert-Butyldimethylsilyloxy)-1-pentanol structure
83067-20-3 structure
Nome do Produto:5-(tert-Butyldimethylsilyloxy)-1-pentanol
N.o CAS:83067-20-3
MF:C11H26O2Si
MW:218.408444881439
MDL:MFCD00187970
CID:720331
PubChem ID:24867254

5-(tert-Butyldimethylsilyloxy)-1-pentanol Propriedades químicas e físicas

Nomes e Identificadores

    • 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
    • 1-Pentanol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1-PENTANOL
    • 5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol (ACI)
    • 5-(tert-Butyldimethylsilyloxy)pentanol
    • 5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol
    • ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 5-(t-butyldimethylsilyloxy)-1-pentanol
    • SY240011
    • AS-47655
    • 5-(tert-butyldimethyl-silanyloxy)pentan-1-ol
    • 5-(tert-butyldimethylsilyloxy)pentan-1-ol
    • 5-(tert-butyldimethyl-silyloxy)pentan-1-ol
    • 5-[(tert-Butyldimethylsilyl)oxy]-1-pentanol
    • DB-006919
    • DTXSID80394272
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%
    • 5-t-butyldimethylsilyloxy-1-pentanol
    • MFCD00187970
    • 5-[(tert-butyldimethylsilyl)oxy]pentan-1-ol
    • 5-(tert-butyldimethylsilanyloxy)pentan-1-ol
    • SCHEMBL200311
    • 5-(t-butyldimethylsilyloxy)pentanol
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanol
    • AKOS015841093
    • F14950
    • 83067-20-3
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol
    • MDL: MFCD00187970
    • Inchi: 1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
    • Chave InChI: ZPADIAOSJBISTI-UHFFFAOYSA-N
    • SMILES: OCCCCCO[Si](C(C)(C)C)(C)C

Propriedades Computadas

  • Massa Exacta: 218.170207g/mol
  • Carga de Superfície: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 7
  • Massa monoisotópica: 218.170207g/mol
  • Massa monoisotópica: 218.170207g/mol
  • Superfície polar topológica: 29.5Ų
  • Contagem de Átomos Pesados: 14
  • Complexidade: 150
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing

Propriedades Experimentais

  • Cor/Forma: liquid
  • Densidade: 0.885 g/mL at 25 °C(lit.)
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 140 °C/6 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • Índice de Refracção: n20/D 1.442(lit.)
  • PSA: 29.46000
  • LogP: 3.17080
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C
  • Solubilidade: Not determined

5-(tert-Butyldimethylsilyloxy)-1-pentanol Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Instrução de Segurança: H303+H313+H333
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(tert-Butyldimethylsilyloxy)-1-pentanol Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

5-(tert-Butyldimethylsilyloxy)-1-pentanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB464148-1 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
1g
€156.10 2022-03-24
abcr
AB464148-5 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
5g
€280.20 2022-03-24
eNovation Chemicals LLC
Y0991487-25g
5-((tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$600 2024-08-02
Ambeed
A156614-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$248.0 2025-02-22
abcr
AB464148-5g
5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%; .
83067-20-3 90%
5g
€217.50 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270191-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 98%
25g
¥1400.00 2024-07-28
TRC
T117555-100ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
100ml
$1028.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932040-5g
5-((Tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 ≥95%
5g
¥820.80 2022-09-28
TRC
T117555-5ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
5ml
$110.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
435732-25ML
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
25ml
¥2771.44 2023-12-06

5-(tert-Butyldimethylsilyloxy)-1-pentanol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: DL-Proline Solvents: Ethanol ,  Dichloromethane ;  rt; 16 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C
1.3 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 30 min, 0 °C → rt
Referência
A general, enantioselective synthesis of β- and γ-fluoroamines
O'Reilly, Matthew C.; et al, Tetrahedron Letters, 2013, 54(28), 3627-3629

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referência
A convenient procedure for the monosilylation of symmetric 1,n-diols
McDougal, Patrick G.; et al, Journal of Organic Chemistry, 1986, 51(17), 3388-90

Synthetic Routes 3

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
Referência
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

Synthetic Routes 4

Condições de reacção
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  80 min, reflux
Referência
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C; 12 h, 0 °C → rt
Referência
Enantioselective synthesis of structurally intricate and complementary poly-oxygenated building blocks of spongistatin 1 (altohyrtin A)
Braun, Alain; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(5), 651-769

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referência
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
Referência
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  2 h, rt
Referência
A facile and catalytic method for selective deprotection of tert-butyldimethylsilyl ethers with copper(II) bromide
Bhatt, Suchitra; et al, Tetrahedron Letters, 2006, 47(47), 8395-8399

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
Referência
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Dichloromethane
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
An efficient and chemoselective cleavage of prenyl ethers with DDQ
Vatele, Jean-Michel, Synlett, 2002, (3), 507-509

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  2 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
Referência
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
Referência
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
Referência
Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions
Costello, Jeff P.; et al, Organic Letters, 2019, 21(24), 9934-9939

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Methanol
Referência
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
Referência
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  4 h, 50 °C
Referência
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Referência
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-15

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
Referência
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Referência
The selective distinction of diethylisopropylsilyl ether in hydrogenolysis
Toshima, Kazunobu; et al, Tetrahedron Letters, 1990, 31(46), 6697-8

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Iodine Solvents: Dichloromethane
Referência
Iodine in dichloromethane - a simple method for selective cleavage of prenyl ethers
Vatele, Jean-Michel, Synlett, 2001, (12), 1989-1991

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
Referência
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zinc chloride ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Referência
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-20

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
Referência
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  2 h, rt
Referência
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  1 h, rt
Referência
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

5-(tert-Butyldimethylsilyloxy)-1-pentanol Raw materials

5-(tert-Butyldimethylsilyloxy)-1-pentanol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83067-20-3)5-(tert-Butyldimethylsilyloxy)-1-pentanol
A1207479
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):223.0/673.0